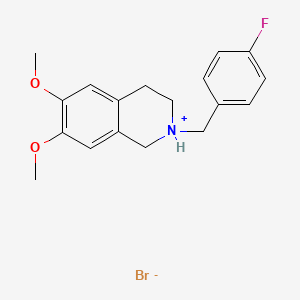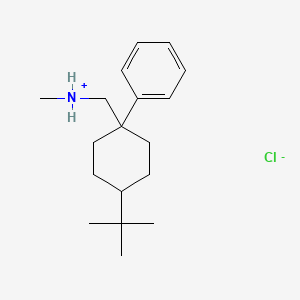
E-8-Bromo-2-chloro-7-methoxy-3-(2-nitro)vinylquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
E-8-Bromo-2-chloro-7-methoxy-3-(2-nitro)vinylquinoline: is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of E-8-Bromo-2-chloro-7-methoxy-3-(2-nitro)vinylquinoline typically involves multi-step reactions starting from commercially available precursors. The general synthetic route includes:
Nitration: Introduction of the nitro group into the quinoline ring.
Bromination and Chlorination: Sequential introduction of bromine and chlorine atoms.
Methoxylation: Introduction of the methoxy group.
Vinylation: Formation of the vinyl group through a coupling reaction.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperature, pressure, and the use of specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and vinyl groups.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as sodium methoxide or lithium aluminum hydride.
Major Products:
Oxidation: Formation of quinoline derivatives with oxidized methoxy or vinyl groups.
Reduction: Formation of amino derivatives of the quinoline compound.
Substitution: Formation of various substituted quinoline derivatives depending on the substituent introduced.
科学的研究の応用
Chemistry:
- Used as an intermediate in the synthesis of more complex quinoline derivatives.
- Employed in the study of reaction mechanisms and synthetic methodologies.
Biology and Medicine:
- Potential use as a pharmacophore in drug design due to its quinoline core.
- Investigated for its antimicrobial, antiviral, and anticancer properties.
Industry:
- Utilized in the development of dyes and pigments.
- Applied in the synthesis of materials with specific electronic properties.
作用機序
The mechanism of action of E-8-Bromo-2-chloro-7-methoxy-3-(2-nitro)vinylquinoline is largely dependent on its interaction with biological targets. The compound may exert its effects through:
Binding to DNA or RNA: Intercalation into nucleic acids, disrupting their function.
Enzyme Inhibition: Inhibiting key enzymes involved in cellular processes.
Reactive Oxygen Species Generation: Inducing oxidative stress in cells.
類似化合物との比較
8-Bromoquinoline: Lacks the additional functional groups present in the target compound.
2-Chloro-7-methoxyquinoline: Similar structure but without the bromine and nitro groups.
3-Nitrovinylquinoline: Contains the nitro and vinyl groups but lacks bromine and chlorine.
Uniqueness: E-8-Bromo-2-chloro-7-methoxy-3-(2-nitro)vinylquinoline is unique due to the combination of bromine, chlorine, methoxy, and nitro groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C12H8BrClN2O3 |
|---|---|
分子量 |
343.56 g/mol |
IUPAC名 |
8-bromo-2-chloro-7-methoxy-3-[(E)-2-nitroethenyl]quinoline |
InChI |
InChI=1S/C12H8BrClN2O3/c1-19-9-3-2-7-6-8(4-5-16(17)18)12(14)15-11(7)10(9)13/h2-6H,1H3/b5-4+ |
InChIキー |
IWBBXIJVMPXPAT-SNAWJCMRSA-N |
異性体SMILES |
COC1=C(C2=NC(=C(C=C2C=C1)/C=C/[N+](=O)[O-])Cl)Br |
正規SMILES |
COC1=C(C2=NC(=C(C=C2C=C1)C=C[N+](=O)[O-])Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


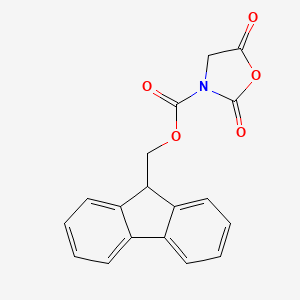
![[(E)-2-(2,16-dihydroxy-4,4,9,13,14-pentamethyl-3,11-dioxo-8,10,12,15,16,17-hexahydro-7H-cyclopenta[a]phenanthren-17-yl)-6-hydroxy-6-methyl-3-oxohept-4-en-2-yl] acetate](/img/structure/B13738255.png)
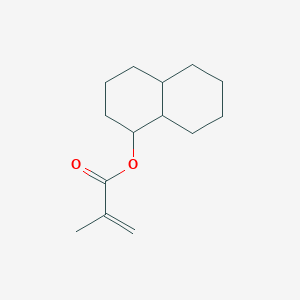
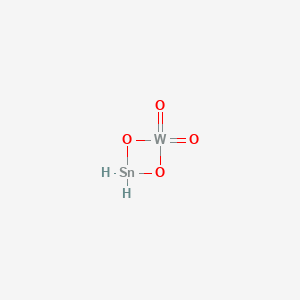
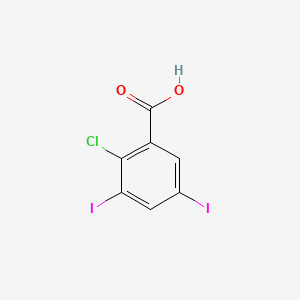
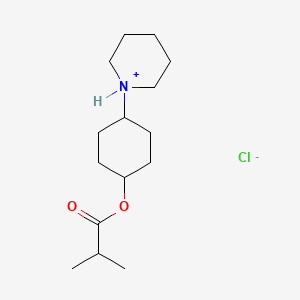
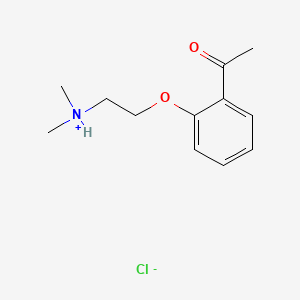
![6-[[4,6-Bis(2,2-dihydroxyethyl)-1,3,5-triazin-2-yl]amino]hexanoic acid](/img/structure/B13738287.png)



